An In-depth Technical Guide to a Representative Neuraminidase Inhibitor: Oseltamivir
An In-depth Technical Guide to a Representative Neuraminidase Inhibitor: Oseltamivir
Disclaimer: The specific compound "Neuraminidase-IN-2" could not be identified in publicly available scientific literature. Therefore, this guide utilizes Oseltamivir, a well-characterized and widely used neuraminidase inhibitor, as a representative molecule to fulfill the user's request for a detailed technical whitepaper. The data and protocols presented herein pertain to Oseltamivir and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of neuraminidase inhibition.
Core Chemical Structure and Properties
Oseltamivir is an antiviral prodrug that is metabolically converted in the liver to its active form, oseltamivir carboxylate.[1] The chemical and physical properties of oseltamivir are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1][2] |
| Molecular Formula | C₁₆H₂₈N₂O₄[1] |
| Molecular Weight | 312.40 g/mol [1] |
| CAS Number | 196618-13-0[1] |
| Melting Point | 109 °C[3] |
| Boiling Point | 445.4±55.0 °C at 760 mmHg[3] |
| LogP | 2.52[3] |
| Appearance | White crystalline solid |
Mechanism of Action and Signaling Pathway
Influenza virus neuraminidase (NA) is a surface glycoprotein that plays a critical role in the viral life cycle.[4][5] Its primary function is to cleave sialic acid residues from the host cell and newly formed virions.[4][6] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation, and facilitating viral movement through the respiratory tract mucus.[5][6]
Oseltamivir carboxylate, the active metabolite of oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][4] It acts as a transition-state analogue of sialic acid, binding to the highly conserved active site of the neuraminidase enzyme.[7] This binding prevents the cleavage of sialic acid, thereby trapping the newly synthesized viruses on the surface of the host cell and inhibiting their release and subsequent infection of other cells.[8]
Synthesis of Oseltamivir
The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9] However, due to the limited availability of shikimic acid, several alternative total synthesis routes have been developed. One notable approach starts from D-mannitol, a readily available sugar alcohol.[10] Another efficient method involves a Diels-Alder reaction between 1,3-butadienyl-3-pentyl ether and 3-nitro-ethyl acrylate.[11][12] These synthetic strategies aim to be more cost-effective and scalable to meet global demand during influenza outbreaks.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of oseltamivir carboxylate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values are determined using a neuraminidase inhibition assay.
| Influenza Virus Strain/Subtype | IC50 (nM) of Oseltamivir Carboxylate | Reference |
| Influenza A | ||
| A/H1N1 | 1.34 | [3][13] |
| A/H1N1pdm09 | 0.13 - 0.15 | [14] |
| A/H1N2 | 0.9 | [3][13] |
| A/H3N2 | 0.67 | [3][13] |
| Oseltamivir-Resistant A/H1N1 | 130 - 150 | [15] |
| Influenza B | ||
| B (General) | 13 | [3][13] |
| B/HongKong/CUHK33261/2012 | 0.00114 | [16] |
Experimental Protocols: Neuraminidase Inhibition Assay
The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[17][18]
Principle
This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[17][18][19] The neuraminidase enzyme cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[17][18] The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like oseltamivir, the enzymatic activity is reduced, leading to a decrease in fluorescence.
Materials
-
Influenza virus isolate
-
Oseltamivir carboxylate (or other neuraminidase inhibitors)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
Black 96-well microplates
-
Fluorometer
Procedure
-
Virus Titration: The neuraminidase activity of the virus stock is first determined by incubating serial dilutions of the virus with a fixed concentration of MUNANA substrate. The dilution of the virus that gives a linear fluorescence signal over time is selected for the inhibition assay.
-
Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) is prepared in the assay buffer.
-
Assay Setup:
-
In a black 96-well plate, add a fixed volume of the diluted virus to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells: virus only (no inhibitor) and blank (buffer only).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add a fixed volume of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Reading:
-
Add the stop solution to all wells to terminate the enzymatic reaction.
-
Read the fluorescence intensity using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[17]
-
-
Data Analysis:
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the virus-only control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Oseltamivir | CAS#:196618-13-0 | Chemsrc [chemsrc.com]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 5. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 12. CN103833570A - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
